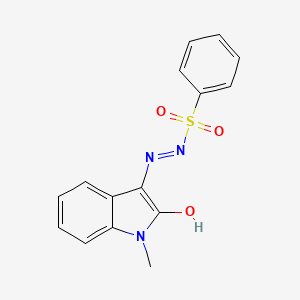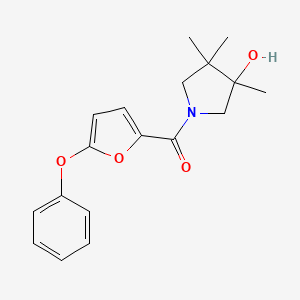![molecular formula C21H30N4O3 B5609942 N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5609942.png)
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the realm of organic chemistry continually explores the synthesis and characterization of novel compounds due to their potential applications in various fields, including pharmaceuticals, materials science, and biological studies. Compounds like the one often involve complex structures with significant biological activity.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, leveraging techniques like click chemistry for efficiency and specificity. For instance, studies on similar heterocyclic compounds have demonstrated the use of click chemistry approaches to synthesize substituted acetamides with potential biological activities (Pandya & Joshi, 2021).
Molecular Structure Analysis
The analysis of a compound's molecular structure typically employs spectroscopic methods such as NMR, IR, and mass spectrometry, providing insights into the compound's framework and functional groups. Crystallographic studies can further elucidate the geometric configuration, showcasing the compound's structural dimensions and conformations (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
Chemical properties of organic compounds, including reactivity with other chemicals, stability, and degradation pathways, are central to understanding their potential applications and environmental impact. Research into similar compounds has revealed their potential in forming heterocyclic structures through reactions with methyl(organyl)dichlorosilanes (Lazareva et al., 2017).
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,2,4-triazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-3-8-18-23-25(17-10-7-9-16(2)13-17)20(27)24(18)14-19(26)22-15-21(28)11-5-4-6-12-21/h7,9-10,13,28H,3-6,8,11-12,14-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWILGDMITKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)N1CC(=O)NCC2(CCCCC2)O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-oxo-3-[4-(4-pyridinyl)-1,4-diazepan-1-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5609876.png)
![3-[({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5609892.png)
![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
![4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5609916.png)


![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)
![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)

![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5609964.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(9H-purin-6-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609971.png)
